molecular formula C10H9ClN2S B12109080 [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine

Cat. No.: B12109080
M. Wt: 224.71 g/mol
InChI Key: VKDRCHSOPIBEQD-UHFFFAOYSA-N
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Description

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine is an organic compound that features a thiazole ring substituted with a 4-chlorophenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a 4-chlorophenyl ketone reacts with thiourea in the presence of a base.

    Introduction of the Methanamine Group: The thiazole intermediate is then subjected to a reductive amination reaction with formaldehyde and ammonia or an amine source to introduce the methanamine group.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the thiazole ring can yield dihydrothiazole derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole ring can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid: Contains a carboxylic acid group instead of a methanamine group.

    [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methyl chloride: Features a methyl chloride group instead of a methanamine group.

Uniqueness

The presence of the methanamine group in [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine provides unique reactivity and potential for forming hydrogen bonds, which can be advantageous in drug design and material science applications. This distinguishes it from its analogs, which may have different functional groups and, consequently, different chemical and biological properties.

Properties

Molecular Formula

C10H9ClN2S

Molecular Weight

224.71 g/mol

IUPAC Name

[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine

InChI

InChI=1S/C10H9ClN2S/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2

InChI Key

VKDRCHSOPIBEQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CN)Cl

Origin of Product

United States

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